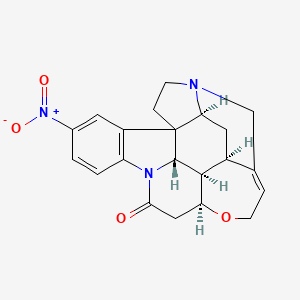

2-Nitrostrychnine

Description

Historical Milestones in Strychnine (B123637) Structure Elucidation and Total Synthesis

The journey of strychnine in chemical research began in 1818, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated the alkaloid from the beans of the Strychnos ignatii tree. wikipedia.orgwikipedia.orgnaturespoisons.combris.ac.uk This marked the beginning of what would become a century-long quest to unravel its complex structure. The molecular formula, C21H22N2O2, was established in the 1830s, but the arrangement of these atoms into a three-dimensional structure proved to be one of the most formidable challenges in the history of organic chemistry. chemistryviews.org

Generations of chemists, including Hermann Leuchs and Nobel laureates Sir Robert Robinson and Vladimir Prelog, dedicated immense effort to this structural puzzle. wikipedia.orgchemistryviews.org Robinson, in particular, was a major contributor with over 250 publications on the topic. wikipedia.org Through painstaking chemical degradation experiments, these researchers gradually pieced together the connectivity of the molecule. chemistryviews.org The final, correct structure was proposed in 1946 by Sir Robert Robinson and independently confirmed by Robert B. Woodward in 1947, with X-ray crystallography between 1947 and 1951 providing definitive proof of its absolute configuration. wikipedia.orgnih.govacs.orgnih.gov

With the structure finally confirmed, the next "Mount Everest" of organic chemistry was its total synthesis. This monumental feat was achieved in 1954 by the research group of R. B. Woodward. wikipedia.orgwikipedia.orgnih.govacs.org Considered a landmark achievement, Woodward's synthesis was a testament to the power of strategic planning in organic synthesis and is regarded as the dawn of the modern era of total synthesis. nih.govacs.org Robinson himself had described strychnine as "for its molecular size... the most complex substance known," a sentiment that underscored the magnitude of Woodward's accomplishment. wikipedia.orgnih.gov Both Robinson and Woodward were awarded the Nobel Prize in Chemistry, in 1947 and 1965 respectively, for their extensive work in organic chemistry, including their contributions to understanding strychnine. wikipedia.orgacs.org

Significance of Strychnine and its Derivatives as Complex Molecular Scaffolds

Strychnine's formidable structure, comprising seven rings, six contiguous stereocenters, and a compact, rigid framework, has made it a molecule of immense importance in chemical research. wikipedia.orgacs.org Its complexity has served as a driving force for innovation in synthetic organic chemistry, inspiring the development of novel reactions and strategies. nih.govbio-conferences.org For decades, the successful synthesis of the strychnine core was a benchmark by which new synthetic methodologies were measured. bio-conferences.org

Beyond its role as a synthetic challenge, the strychnine molecule is a significant scaffold for several reasons:

Medicinal Chemistry and Pharmacology: The rigid, polycyclic structure provides a unique three-dimensional arrangement of functional groups. This makes it an invaluable tool for probing the structure-activity relationships (SAR) of biological receptors. wikipedia.orgbohrium.com Strychnine itself is a potent antagonist of glycine (B1666218) receptors in the central nervous system, and its scaffold has been used to understand the binding requirements of these receptors. bio-conferences.orgbohrium.com

Development of Synthetic Methods: The quest to build the strychnine skeleton has led to the creation and refinement of numerous chemical transformations. Syntheses developed by chemists such as Magnus, Overman, Rawal, and others have introduced creative solutions for constructing complex ring systems and stereocenters, enriching the toolkit of synthetic chemistry. wikipedia.orgnih.gov

Biosynthetic Studies: Understanding how plants construct such a complex molecule has also been a significant area of research. The biosynthetic pathway, which involves the coupling of tryptamine (B22526) and secologanin, was fully elucidated in 2022, revealing nature's elegant strategy for assembling this intricate architecture. wikipedia.orgnih.govchemistryviews.org

The study of strychnine derivatives allows chemists to systematically modify the core structure and observe the resulting changes in physical, chemical, and biological properties, thereby advancing fields from total synthesis to chemical biology. nih.gov

Rationale for Investigating 2-Nitro-strychnine within the Context of Natural Product Chemistry

The synthesis and study of 2-Nitro-strychnine represent a logical extension of the chemical exploration of the strychnine scaffold. While not a known natural product itself, this derivative is of significant chemical interest. The rationale for its investigation is rooted in fundamental principles of physical organic and medicinal chemistry.

The structure of 2-Nitro-strychnine features a nitro group (–NO2) attached to the aromatic benzene (B151609) portion of the molecule's indoline (B122111) system. The introduction of this group is typically achieved through an electrophilic aromatic substitution reaction. masterorganicchemistry.com The scientific motivations for creating this specific analog include:

Modulation of Electronic Properties: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its placement on the aromatic ring dramatically alters the electron density of that region of the molecule. This electronic perturbation can be used to probe how the electronic character of the aromatic ring influences biological activity, such as its binding affinity for the glycine receptor.

Creation of a Synthetic Handle: The nitro group is a versatile functional group that can be chemically transformed into other functionalities. Most notably, it can be readily reduced to an amino group (–NH2). This amine can then serve as a key attachment point for further derivatization, allowing chemists to append a wide variety of new substituents and create a library of novel strychnine analogs for further study. researchgate.net

Probing Structure-Activity Relationships (SAR): By synthesizing 2-Nitro-strychnine and comparing its properties to the parent compound and other derivatives, researchers can gain deeper insight into the SAR of the strychnine scaffold. This systematic modification helps to map which parts of the molecule are essential for its biological interactions.

Overview of Research Areas Addressed in the Academic Study of 2-Nitro-strychnine

Academic research specifically focused on 2-Nitro-strychnine is limited, with the compound being notably absent from major literature reviews of strychnine synthesis and pharmacology. Its study appears primarily confined to the realms of synthetic and computational chemistry.

The main area of investigation is its chemical synthesis—the specific conditions required for the selective nitration of the strychnine molecule—and its subsequent characterization using modern analytical techniques such as mass spectrometry and NMR spectroscopy.

In the absence of extensive experimental data, computational chemistry provides valuable insights. Properties such as molecular formula, mass, and predicted collision cross-section values for mass spectrometry have been calculated and are available in chemical databases. uni.lu These theoretical data serve as a reference for the identification of the compound and predict its behavior in certain analytical instruments.

Table 1: Predicted Mass Spectrometry Data for 2-Nitro-strychnine uni.lu This table presents computationally predicted collision cross-section (CCS) values for various adducts of 2-Nitro-strychnine, which are useful for its identification in mass spectrometry analysis.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 380.16048 | 183.3 |

| [M+Na]+ | 402.14242 | 187.1 |

| [M-H]- | 378.14592 | 187.2 |

| [M+K]+ | 418.11636 | 179.1 |

Structure

2D Structure

Properties

CAS No. |

29854-52-2 |

|---|---|

Molecular Formula |

C21H21N3O4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(8aR)-2-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C21H21N3O4/c25-17-9-15-19-12-8-16-21(13-3-1-2-4-14(13)23(17)20(19)21)5-6-22(16)10-11(12)7-18(28-15)24(26)27/h1-4,7,12,15-16,18-20H,5-6,8-10H2/t12?,15?,16?,18?,19?,20?,21-/m1/s1 |

InChI Key |

PRXAMJZPVTYMEL-AHJUOIMXSA-N |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)[N+](=O)[O-] |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Nitro Strychnine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei. For 2-Nitro-strychnine, NMR techniques are crucial for confirming the position of the nitro group and the integrity of the complex strychnine (B123637) scaffold.

Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental data regarding the number, type, and electronic environment of hydrogen and carbon atoms within a molecule. While specific ¹H and ¹³C NMR data for 2-Nitro-strychnine are not extensively detailed in the readily available search results, general principles for strychnine derivatives can be inferred. The presence of the nitro group is expected to influence the chemical shifts of nearby protons and carbons, particularly those on the aromatic ring. For instance, nitration typically causes a downfield shift for protons and carbons in its vicinity due to the electron-withdrawing nature of the nitro group. Detailed analysis of these shifts allows for the assignment of specific atoms within the complex structure of 2-Nitro-strychnine.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and stereochemical relationships in complex molecules like 2-Nitro-strychnine.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, mapping out spin systems and confirming adjacent protons.

HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded protons and carbons, aiding in the assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, crucial for establishing long-range connectivity and confirming the position of substituents, such as the nitro group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close in proximity, offering insights into the molecule's three-dimensional structure and conformation, which is vital for understanding stereochemistry.

While specific 2D NMR data for 2-Nitro-strychnine is not explicitly found in the provided search snippets, these techniques would be essential for a complete structural elucidation, particularly for confirming the regiochemistry of the nitro substitution. Brucine, a related alkaloid, has had its ¹H NMR and 2D COSY experiments detailed, demonstrating the utility of these methods for strychnine-like structures magritek.com.

Investigation of Conformational Dynamics via Variable-Temperature NMR

Variable-temperature NMR (VT-NMR) can be used to study conformational dynamics by observing changes in NMR spectra as temperature varies. This technique can reveal restricted rotation, ring flips, or other dynamic processes. For strychnine derivatives, VT-NMR could provide insights into the flexibility of certain parts of the molecule, although specific studies on 2-Nitro-strychnine using this method were not found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of an ion, thereby allowing for the precise determination of the molecular formula of 2-Nitro-strychnine. The molecular formula for 2-Nitro-strychnine is C₂₁H₂₁N₃O₄ nih.gov. HRMS can provide mass measurements accurate to several decimal places, distinguishing it from other compounds with similar nominal masses. For example, HRMS could confirm the presence of the nitro group by accurately measuring the mass difference compared to unsubstituted strychnine.

Fragmentation pathway analysis via MS/MS (tandem mass spectrometry) provides further structural information. By fragmenting the molecular ion and analyzing the resulting daughter ions, characteristic fragmentation patterns can be identified, which are unique to the molecule's structure. For strychnine itself, MS/MS analysis has revealed predominant fragment ions, such as m/z 264.1022 ([C₁₇H₁₄NO₂]⁺), offering guidance for the structure elucidation of its derivatives shimadzu.com.cn. While specific fragmentation data for 2-Nitro-strychnine is not detailed, these methods are standard for confirming the structure and identifying potential degradation products or metabolites.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by analyzing its vibrational modes.

IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, making it sensitive to polar bonds photothermal.com.

Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability, often complementing IR by being more sensitive to non-polar bonds and symmetric molecules photothermal.com.

For 2-Nitro-strychnine, key functional groups to be identified include the nitro group (-NO₂), the indole (B1671886) nitrogen, the amide carbonyl (C=O), and various C-H, C-C, and C-N bonds within the complex polycyclic structure. Aromatic nitro compounds typically exhibit strong absorptions for the asymmetric and symmetric stretching vibrations of the NO₂ group in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively naturalspublishing.com. The presence of these characteristic bands in the IR or Raman spectra would confirm the nitro substitution. Strychnine itself shows characteristic IR absorptions, and the introduction of a nitro group would lead to additional bands associated with the NO₂ moiety nih.gov.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Electronic Circular Dichroism (ECD) for Chromophore Analysis and Absolute Configuration Determination

Electronic spectroscopy probes the electronic transitions within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about chromophores (light-absorbing groups) present in the molecule. Strychnine exhibits UV-Vis absorption maxima in the range of 255-290 nm nih.gov. The nitro group, being an auxochrome, is expected to influence the UV-Vis spectrum of 2-Nitro-strychnine, potentially causing shifts in absorption maxima or changes in intensity due to its electronic effects on the conjugated system.

Electronic Circular Dichroism (ECD) spectroscopy is used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. It is particularly valuable for determining the absolute configuration of chiral centers and confirming stereochemistry. For complex chiral molecules like strychnine derivatives, ECD spectra, when compared with theoretical calculations, can provide definitive evidence for the molecule's three-dimensional structure and absolute configuration mpg.defaccts.dempg.de. While specific ECD data for 2-Nitro-strychnine is not detailed in the provided results, this technique would be crucial for verifying the stereochemical integrity of the strychnine core after nitration.

Crystallographic Analysis and Solid State Structural Studies of 2 Nitro Strychnine

Analysis of Crystal Packing Motifs and Intermolecular Interactions

Once the molecular structure is determined, crystallographic studies focus on how these molecules arrange themselves within the crystal lattice. This involves analyzing crystal packing motifs and identifying the intermolecular forces that govern these arrangements. Key interactions include:

Hydrogen Bonding: Although strychnine (B123637) and its derivatives lack classical hydrogen bond donor groups (like -OH or -NH2), the presence of nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors. In protonated forms or complexes, hydrogen bonding becomes more prominent nih.gov. The nitro group (-NO2) can also participate as an acceptor through its oxygen atoms.

π-π Stacking: Aromatic rings within a molecule or between adjacent molecules can engage in π-π stacking interactions, contributing to crystal stability. The indole (B1671886) moiety of the strychnine skeleton contains an aromatic ring system that could participate in such interactions.

Studies on related nitro-substituted compounds, such as nitro-acetophenone, have shown that the nitro group can influence crystal packing by participating in various non-covalent interactions, including C-H···O interactions and potentially π-π stacking nih.gov. For 2-Nitro-strychnine, detailed analysis would reveal how the nitro substituent influences the typical packing arrangements observed in strychnine crystals.

Polymorphism and Co-crystallization Studies of 2-Nitro-strychnine

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice. These different forms can exhibit distinct physical properties, such as solubility, dissolution rate, and melting point. Polymorphism is a critical consideration in pharmaceutical development. While specific studies on the polymorphism of 2-Nitro-strychnine were not identified, it is a common phenomenon in organic molecules, including alkaloids google.comacs.org.

Co-crystallization involves forming crystalline complexes where a co-former molecule is incorporated into the crystal lattice of the active pharmaceutical ingredient (API) through non-covalent interactions, such as hydrogen bonding and π-π stacking researchgate.nethumanjournals.comresearchgate.net. Co-crystallization is a strategy used to modify the physicochemical properties of APIs, including solubility and bioavailability. Studies on strychnine have explored its formation of salts and complexes with various acids, indicating its potential to form diverse solid-state structures nih.govresearchgate.net. If 2-Nitro-strychnine were to be developed for specific applications, co-crystallization studies could be employed to optimize its solid-state properties. For instance, co-crystals involving nitro-substituted aromatic compounds have been reported, highlighting the role of the nitro group in forming specific intermolecular interactions unich.it.

Comparison of Solution and Solid-State Conformations

The conformation of a molecule can differ between its solution state (e.g., as determined by NMR spectroscopy or computational methods) and its solid state (as determined by X-ray crystallography). These differences arise due to the influence of crystal packing forces in the solid state, which are absent in solution. For complex molecules like strychnine derivatives, understanding these conformational changes is important.

While specific studies directly comparing the solution and solid-state conformations of 2-Nitro-strychnine were not found, research on related molecules suggests that such comparisons are valuable. For instance, studies on other complex organic molecules have shown that while solution-state conformations may be flexible, crystal packing can lock the molecule into a specific, often more rigid, conformation nih.gov. The presence of the nitro group at the 2-position of the strychnine skeleton could potentially influence the preferred conformation in both states due to electronic effects and steric interactions with neighboring atoms or groups. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental techniques like NMR and X-ray diffraction to elucidate and compare these conformational preferences nih.gov.

Computational and Theoretical Chemistry of 2 Nitro Strychnine

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Writing this section would depend on the availability of MD simulation studies. Such research would explore the dynamic behavior of 2-Nitro-strychnine, its conformational flexibility over time, and the influence of different solvents on its structure and stability. There are no published MD simulation studies focused on 2-Nitro-strychnine.

Theoretical Insights into the Mechanism of Nitration and Subsequent Transformations

A theoretical examination of the nitration of strychnine (B123637) to form 2-Nitro-strychnine would involve computational modeling of the reaction pathway, including the identification of transition states and the calculation of activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism. No such theoretical studies on the nitration of strychnine have been found in the public domain.

Chemical Reactivity and Transformations of 2 Nitro Strychnine

Reduction Chemistry of the Nitro Group: Synthesis of 2-Amino-strychnine and Related Derivatives

The nitro group (-NO₂) on the indole (B1671886) moiety of 2-Nitro-strychnine is amenable to reduction, a common transformation for nitroaromatic compounds. A key derivative synthesized through this pathway is 2-Amino-strychnine.

The reduction of 2-Nitro-strychnine to 2-Amino-strychnine has been reported using granulated tin in 3N hydrochloric acid under reflux conditions for two hours. This method yielded 2-Amino-strychnine with a reported efficiency of approximately 67% (2g obtained from 3g of 2-Nitro-strychnine) jneurosci.org. The process involves the decolourisation of the reaction mixture as the nitro group is reduced. Tin granules are then removed, and the resulting solution is treated to precipitate the tin double salt of the amine. Subsequent treatment with hydrogen sulfide (B99878) gas precipitates tin sulfide, and neutralization of the filtrate yields crystalline 2-Amino-strychnine jneurosci.org.

General chemical reduction methods for nitro groups, such as catalytic hydrogenation or the use of reducing agents like zinc dust, are also known to convert nitroaromatic compounds to their corresponding amines unigoa.ac.inrsc.org. These methods are broadly applicable to the nitro group present in 2-Nitro-strychnine, potentially leading to 2-Amino-strychnine and other related amino derivatives.

Table 1: Reduction of 2-Nitro-strychnine to 2-Amino-strychnine

| Reaction Type | Reactant | Product | Reaction Conditions | Yield (approx.) | Citation |

| Nitro Group Reduction | 2-Nitro-strychnine | 2-Amino-strychnine | Granulated tin, 3N HCl, reflux (100°C) for 2 hours | 67% | jneurosci.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitro-Indole Moiety

The indole ring system, which is present in strychnine (B123637) and substituted with a nitro group in 2-Nitro-strychnine, possesses distinct reactivity patterns towards electrophilic and nucleophilic aromatic substitution (EAS and NAS).

Generally, nitro groups are strongly electron-withdrawing substituents. In electrophilic aromatic substitution (EAS) reactions, they deactivate the aromatic ring by reducing electron density, making it less susceptible to attack by electrophiles. Nitro groups typically direct incoming electrophiles to the meta position masterorganicchemistry.comquora.commasterorganicchemistry.com.

Conversely, in nucleophilic aromatic substitution (NAS) reactions, electron-withdrawing groups like nitro substituents activate the aromatic ring. They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group. In NAS, nitro groups are generally ortho and para directors youtube.comwikipedia.orglibretexts.org.

While the synthesis of 2-Nitro-strychnine itself involves the introduction of a nitro group onto the strychnine scaffold, likely through an electrophilic nitration reaction smolecule.com, specific experimental studies detailing further electrophilic or nucleophilic aromatic substitution reactions directly on the nitro-indole moiety of 2-Nitro-strychnine were not found in the reviewed literature. The presence of the nitro group would significantly influence the regioselectivity and reactivity of any such attempted substitutions.

Reactions Involving the Strychnine Core in the Presence of the Nitro Substituent

The strychnine molecule is a complex heptacyclic alkaloid with a rigid and intricate structure. While numerous total syntheses of strychnine have been reported, many of these strategies utilize precursors that are later transformed into the strychnine core, sometimes involving nitro-containing intermediates unigoa.ac.inudel.eduresearchgate.netnih.govwikipedia.org. For instance, 2-nitrophenylacetonitrile (B16159) has been employed as a starting material in several total syntheses, with the nitro group eventually being reduced or otherwise transformed during the construction of the complex ring system udel.eduresearchgate.netnih.gov.

Direct chemical reactions performed on the strychnine core after the introduction of a nitro group at the 2-position (i.e., on 2-Nitro-strychnine itself) are not extensively documented in the provided search results. The presence of the nitro group could potentially influence the reactivity of other parts of the strychnine molecule through electronic effects, but specific examples of such influence on the core structure's reactions are not detailed. However, it is known that the indole ring system within strychnine can undergo modifications, as evidenced by the synthesis of 2-Nitro-strychnine and 2-Amino-strychnine, which retain the core strychnine structure but are substituted on the aromatic ring jneurosci.org.

Photochemical Reactivity of the Nitro Group on the Strychnine Scaffold

Nitroaromatic compounds are known to exhibit photochemical reactivity when exposed to light, particularly UV radiation. Upon photoexcitation, the nitro group can undergo various transformations, including reduction to nitroso compounds, hydrogen atom abstraction, and rearrangement to nitrite (B80452) esters rsc.orgnih.gov. These processes can lead to photodegradation or the formation of new chemical species.

Studies on the photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that degradation rates are influenced by the solvent and the specific structure of the nitroarene researchgate.net. Nitroarenes can also act as photosensitizers nih.gov.

However, specific investigations into the photochemical reactivity of the nitro group when situated on the strychnine scaffold, as in 2-Nitro-strychnine, were not found in the provided literature search results. Understanding such reactivity would require studies examining the direct photolysis of 2-Nitro-strychnine under various conditions.

Stability Studies and Degradation Pathways Under Various Chemical Environments

The stability of chemical compounds is a critical aspect of their characterization and application. Strychnine itself is considered relatively stable, photostable, and resistant to hydrolysis within a pH range of 5-9 nih.gov. General guidelines for stability testing of pharmaceutical products outline stress testing protocols that involve evaluating the effects of temperature, humidity, light, oxidation, and hydrolysis across a range of pH values to identify degradation pathways and products ich.orgpaho.org.

The nitro group itself can be involved in degradation pathways, such as reduction to nitroso derivatives, which can further transform nih.gov. However, specific studies detailing the stability of 2-Nitro-strychnine under various chemical environments (e.g., acidic, basic, oxidative, reductive conditions, or thermal stress) and its corresponding degradation pathways were not identified in the provided search results. Such studies would be necessary to fully characterize its behavior in different chemical contexts.

Biosynthetic Considerations and Analog Design

Proposed Mechanistic Steps for Hypothetical Nitration Events in Indole (B1671886) Alkaloid Biosynthesis

While the complete biosynthetic pathway of strychnine (B123637) from chorismate has been elucidated, the introduction of a nitro group is not a known step in this pathway. nih.govrsc.orgresearchgate.net Hypothetically, a nitration event to form 2-Nitro-strychnine would likely occur late in the biosynthetic sequence, acting on the fully formed strychnine molecule or a late-stage intermediate. The introduction of a nitro group onto an aromatic ring in a biological system is typically catalyzed by specific enzymes, and several mechanisms are known from the biosynthesis of other natural products. nih.govrsc.org

One plausible mechanism involves the action of a cytochrome P450 enzyme . For instance, the enzyme TxtE, a cytochrome P450, is known to catalyze the direct nitration of the indole ring of L-tryptophan during the biosynthesis of the phytotoxin thaxtomin. nih.gov This reaction utilizes nitric oxide (NO) and molecular oxygen (O₂) as co-substrates. nih.gov A hypothetical P450 enzyme in a strychnine-producing organism could catalyze a similar reaction on the indole moiety of strychnine. The enzyme's active site would provide the necessary regio- and stereoselectivity to direct the nitration to the C2 position of the indole ring.

Another possible enzymatic route is through the action of peroxidases . Enzymes like horseradish peroxidase have been shown to facilitate the nitration of phenolic compounds in the presence of nitrite (B80452) and hydrogen peroxide. nih.govjetir.org While strychnine is not a phenol, peroxidases can have broad substrate specificity, and a specialized peroxidase could potentially catalyze the nitration of the electron-rich indole ring of strychnine.

Finally, the oxidation of an amino group to a nitro group is a known biosynthetic strategy for forming nitro compounds. rsc.org However, since strychnine does not possess an amino group on its aromatic ring, this mechanism is less likely for the direct formation of 2-Nitro-strychnine.

The table below summarizes potential enzymatic mechanisms for the hypothetical nitration of strychnine.

| Enzyme Class | Proposed Mechanism | Co-substrates/Cofactors | Reference Example |

| Cytochrome P450 | Direct electrophilic nitration of the indole ring. | Nitric Oxide (NO), O₂ | TxtE in thaxtomin biosynthesis nih.gov |

| Peroxidase | Oxidation of nitrite to a nitrating species. | Nitrite (NO₂⁻), H₂O₂ | Horseradish Peroxidase nih.govjetir.org |

Chemoenzymatic Approaches and Biocatalysis for Regio- and Stereoselective Nitration of Strychnine

Given the complexity of the strychnine molecule, achieving regio- and stereoselective nitration through traditional chemical synthesis is challenging and often results in a mixture of products. nih.gov Chemoenzymatic and biocatalytic approaches offer a promising alternative by leveraging the high selectivity of enzymes. jetir.orgnih.govrsc.org

A chemoenzymatic strategy could involve using a nitrating enzyme, such as a P450 monooxygenase or a peroxidase, to introduce the nitro group onto the strychnine scaffold. This would require identifying or engineering an enzyme with the desired activity and selectivity for the strychnine molecule. While no enzyme is currently known to nitrate (B79036) strychnine, enzyme engineering and directed evolution could be employed to adapt existing nitrating enzymes for this purpose. jetir.org

Biocatalysis , using whole microbial cells expressing a suitable nitrating enzyme, could also be a viable approach. nih.gov This method has the advantage of providing the necessary cofactors and cellular environment for the enzyme to function optimally. A microbial host, such as E. coli or yeast, could be engineered to express a heterologous nitrating enzyme, and then fed with strychnine as a substrate for conversion to 2-Nitro-strychnine.

The development of such biocatalytic systems faces several challenges, including enzyme stability, substrate and product toxicity to the microbial host, and the efficiency of the conversion. However, the potential for achieving high selectivity under mild reaction conditions makes this an attractive area for research. nih.govresearchgate.net

The following table outlines potential biocatalytic strategies for the synthesis of 2-Nitro-strychnine.

| Biocatalytic Approach | Key Components | Potential Advantages | Key Challenges |

| In vitro Enzymatic Synthesis | Isolated and purified nitrating enzyme (e.g., engineered P450), Strychnine, Cofactors (e.g., NO, O₂, NADPH) | High product purity, Controlled reaction conditions. | Enzyme stability, Cost of cofactors. |

| Whole-Cell Biocatalysis | Recombinant microbial host (e.g., E. coli) expressing a nitrating enzyme, Strychnine, Simple carbon source. | In situ cofactor regeneration, Reduced cost. | Substrate/product transport across cell membrane, Cellular toxicity. |

Design and Synthesis of Labeled 2-Nitro-strychnine Analogs for Biosynthetic Pathway Elucidation

To investigate the hypothetical biosynthetic pathway of 2-Nitro-strychnine, the use of isotopically labeled precursors is essential. researchgate.netmusechem.com By feeding a producing organism with a labeled compound and tracking the incorporation of the label into the final product, the steps of the biosynthetic pathway can be elucidated.

The design of labeled 2-Nitro-strychnine analogs would focus on incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions in the molecule. For example, to confirm the origin of the nitro group, one could synthesize strychnine and provide it to a hypothetical nitrating system in the presence of ¹⁵N-labeled nitrite or ¹⁵N-labeled nitric oxide. The incorporation of ¹⁵N into the resulting 2-Nitro-strychnine would confirm the nitrogen source.

The chemical synthesis of these labeled analogs would likely follow established synthetic routes to strychnine, incorporating the isotopic label at an early stage. researchgate.netgoogle.comiaea.org For instance, starting with ¹³C-labeled tryptophan could be used to trace the carbon skeleton's journey through the biosynthetic pathway.

The analysis of the labeled products is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the presence and location of the isotopic labels. musechem.com

The table below details potential isotopically labeled analogs of 2-Nitro-strychnine and their applications in biosynthetic studies.

| Labeled Analog | Isotope | Position of Label | Application in Biosynthetic Studies |

| [¹⁵N]-2-Nitro-strychnine | ¹⁵N | Nitro group | To determine the nitrogen source of the nitro group. |

| [¹³C]-2-Nitro-strychnine | ¹³C | Indole ring carbons | To trace the carbon skeleton from early precursors like tryptophan. |

| [²H]-2-Nitro-strychnine | ²H | Specific C-H bonds | To study the stereochemistry of enzymatic reactions. |

Future Research Directions and Unexplored Avenues for 2 Nitro Strychnine

Development of More Efficient and Greener Synthetic Methodologies

The current synthetic approaches to 2-nitro-strychnine, while foundational, present opportunities for significant improvement in terms of efficiency, safety, and environmental impact. Future research in this area is expected to focus on several key aspects:

Direct Nitration Strategies: Exploration of novel nitrating agents and catalytic systems for the direct and selective nitration of strychnine (B123637) at the 2-position is a primary objective. This would circumvent the need for multi-step sequences that often involve protecting groups and harsh reaction conditions.

Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety profiles by minimizing the accumulation of hazardous intermediates, and easier scalability.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could provide a highly selective and environmentally benign route to 2-nitro-strychnine. Research into engineered enzymes with tailored substrate specificity and reactivity is a promising avenue.

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct Nitration | Fewer steps, higher atom economy | Novel nitrating agents, selective catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering |

Advanced Analytical Techniques for Trace Analysis and Purity Assessment

The development of robust and sensitive analytical methods is crucial for the accurate detection and quantification of 2-nitro-strychnine in various matrices, as well as for ensuring its purity in synthetic preparations. Future research will likely concentrate on:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), will continue to be a cornerstone for the sensitive and selective analysis of 2-nitro-strychnine.

Capillary Electrophoresis: This technique offers high separation efficiency and low sample consumption, making it an attractive alternative for the analysis of complex mixtures containing 2-nitro-strychnine.

Spectroscopic Methods: Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will remain indispensable for the structural elucidation and purity assessment of synthesized 2-nitro-strychnine. The development of new NMR pulse sequences and computational methods will further enhance their utility.

| Analytical Technique | Application | Future Development |

| LC-MS/MS, GC-MS/MS | Trace analysis in complex matrices | Miniaturization, improved ionization sources |

| Capillary Electrophoresis | High-efficiency separation | Coupling with MS, development of new separation media |

| NMR and IR Spectroscopy | Structural elucidation, purity assessment | Higher field magnets, advanced computational analysis |

Exploration of 2-Nitro-strychnine as a Precursor for Novel Chemical Tools in Fundamental Research

The presence of the nitro group in 2-nitro-strychnine provides a chemical handle for a variety of transformations, making it a valuable precursor for the synthesis of novel chemical tools. This opens up exciting avenues for fundamental research in chemistry and biology.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of fluorescent tags, biotin (B1667282) labels, or photoaffinity probes. Such modified strychnine derivatives could be instrumental in studying the structure and function of its biological targets, such as the glycine (B1666218) receptor.

Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, enabling novel synthetic transformations that are not possible with strychnine itself. This could lead to the creation of a diverse library of strychnine analogs with potentially new and interesting pharmacological properties. The exploration of these synthetic possibilities is a key area for future research.

| Precursor Application | Potential Research Tool | Area of Fundamental Research |

| Reduction to Amine | Fluorescently labeled strychnine | Receptor binding and localization studies |

| Further Functionalization | Photoaffinity probes | Identification of binding sites on target proteins |

| Modified Reactivity | Novel strychnine analogs | Structure-activity relationship studies |

Q & A

Q. How should researchers address contradictions in reported toxicity data for 2-Nitro-strychnine across studies?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to isolate variables like impurity profiles, species-specific metabolic pathways, or assay sensitivity thresholds. Reanalyze raw datasets from conflicting studies using meta-analytical tools to identify methodological discrepancies (e.g., LC-MS vs. ELISA detection limits). Cross-validate findings with isotopic labeling to track metabolic byproducts .

Q. What experimental designs are optimal for studying 2-Nitro-strychnine’s interaction with non-target receptors?

- Methodological Answer : Employ computational docking simulations (AutoDock Vina) to predict off-target binding, followed by surface plasmon resonance (SPR) for kinetic validation. Use CRISPR-edited cell lines to knockout suspected receptors and quantify activity loss. Ensure blinding and randomization in high-throughput screens to reduce bias .

Q. How can analytical methods be optimized to detect trace impurities in 2-Nitro-strychnine samples?

- Methodological Answer : Implement UPLC-QTOF-MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Calibrate against certified reference materials (e.g., NIST standards) and validate limits of detection (LOD < 0.1 ppm). Use principal component analysis (PCA) to distinguish process-related impurities from degradation products .

Q. What strategies resolve uncertainties in 2-Nitro-strychnine’s mechanistic pathways under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–10) with real-time NMR monitoring. Pair with DFT calculations (Gaussian 16) to model protonation states and reactive intermediates. Validate hypotheses using isotopic tracing (²H/¹³C) and compare kinetic data against Arrhenius plots to identify rate-limiting steps .

Guidance for Methodological Rigor

- Data Presentation : Include raw datasets in appendices and processed data in main texts, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Literature Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps in neurotoxicant research .

- Contradiction Management : Document error margins and uncertainties in instrumentation (e.g., ±5% for HPLC peak areas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.